molecular formula C19H17N5OS2 B2892367 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034477-43-3

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2892367
CAS No.: 2034477-43-3
M. Wt: 395.5
InChI Key: SHTVRZSGROUCFF-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS: 2034477-43-3) is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused to a pyrazole ring via an ethyl linker. Key structural attributes include:

  • Benzo[c][1,2,5]thiadiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, contributing to π-π stacking and hydrogen-bonding interactions .
  • Pyrazole Substituents: A 5-cyclopropyl group and a 3-(thiophen-3-yl) moiety, which modulate steric and electronic properties .

The molecular formula is C₁₉H₁₇N₅OS₂ (MW: 395.5), with a SMILES string of O=C(NCCn1nc(-c2ccsc2)cc1C1CC1)c1ccc2nsnc2c1.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS2/c25-19(13-3-4-15-17(9-13)23-27-22-15)20-6-7-24-18(12-1-2-12)10-16(21-24)14-5-8-26-11-14/h3-5,8-12H,1-2,6-7H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTVRZSGROUCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=NSN=C4C=C3)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that exhibits significant potential in various biological applications. The compound's structure, characterized by a pyrazole ring and a thiophene moiety, suggests diverse pharmacological properties. This article explores the biological activity of this compound based on current research findings.

Structural Overview

The molecular formula of the compound is C19H23N5OSC_{19}H_{23}N_{5}OS, with a molecular weight of approximately 369.49 g/mol. The presence of multiple functional groups, including carboxamide and pyrazole, enhances its potential biological interactions. The unique structural features are summarized in the table below:

Feature Description
Molecular Formula C19H23N5OSC_{19}H_{23}N_{5}OS
Molecular Weight 369.49 g/mol
Key Functional Groups Pyrazole, Thiophene, Carboxamide

1. Anti-inflammatory Properties

Research indicates that compounds with pyrazole derivatives often exhibit anti-inflammatory effects. For instance, similar compounds have shown efficacy in inhibiting inflammatory pathways by modulating cytokine release and affecting immune cell activity. The specific interactions of this compound with inflammatory mediators require further investigation but suggest a promising avenue for therapeutic applications.

2. Antitumor Activity

Preliminary studies have indicated that pyrazole-containing compounds can possess antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms. For example, compounds similar to this one have been reported to target specific cancer pathways effectively.

3. Insecticidal and Acaricidal Effects

The structural characteristics of this compound may also confer insecticidal and acaricidal activities. Research into related pyrazole derivatives has shown significant efficacy against various pests, suggesting that this compound could be explored for agricultural applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. SAR studies indicate that modifications in the pyrazole ring and substituents can significantly influence the compound's biological profile.

Table: Structure-Activity Relationship Insights

Compound Structural Features Biological Activity
Pyrazole Derivative AContains thiopheneAnti-inflammatory
Pyrazole Derivative BCyclopropyl groupInsecticidal
Pyrazole Derivative CVariations in side chainsEnhanced bioavailability

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds structurally related to this compound:

  • Cannabinoid Receptor Modulation : A study highlighted the effect of cyclopropyl-containing pyrazoles on cannabinoid receptors, demonstrating their potential as therapeutic agents for obesity-related conditions by modulating appetite .
  • Antitumor Efficacy : Research has shown that certain pyrazole derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting their utility in developing new anticancer therapies .
  • Insecticidal Activity : Investigations into similar compounds revealed significant insecticidal activity against agricultural pests, indicating a possible application in pest management .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences
Compound Name CAS Number Molecular Formula MW Thiophene Position Unique Features
Target Compound 2034477-43-3 C₁₉H₁₇N₅OS₂ 395.5 3-position Cyclopropyl, ethyl linker
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide 1797084-15-1 C₁₉H₁₇N₅OS₂ 395.5 2-position Thiophen-2-yl isomer
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide 2034424-87-6 C₁₆H₁₁N₅OS₂ 353.4 2-position Pyrazine core, methyl linker
N-(3-piperazin-1-yl)-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (Compound 9) N/A C₁₄H₁₆N₆O₃S₂ 396.4 N/A Sulfonamide group, piperazine chain

Key Observations :

  • Thiophene Position : The target compound’s thiophen-3-yl group (vs. 2-position in analogs) may alter binding affinity due to steric and electronic effects .
  • Core Heterocycle: Pyrazine in ’s compound reduces molecular weight (353.4 vs.
  • Linker and Substituents : The ethyl carboxamide linker in the target compound contrasts with sulfonamide () or methyl linkers (), affecting solubility and target selectivity .

Key Insights :

  • Receptor Selectivity : Sulfonamide derivatives () exhibit high M1 receptor affinity, whereas carboxamide analogs like the target compound may prioritize other targets due to altered hydrogen-bonding capacity .
  • Imaging Potential: The target’s benzo[c][1,2,5]thiadiazole core shares structural motifs with PT-ADA-PPR, suggesting fluorescence properties suitable for optical imaging .

Q & A

Q. Critical Reaction Conditions :

  • Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile are preferred for their polarity and ability to stabilize intermediates .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .
  • Temperature : Reflux conditions (80–120°C) are often required for cyclization and coupling steps .

What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Basic Research Focus
Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent connectivity and regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Considerations :
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Strategies include:

  • Purification : Column chromatography with gradients of ethyl acetate/hexane .
  • Dynamic NMR : Variable-temperature studies to resolve rotational barriers .

What biological activities are reported for this compound, and how are these assays designed?

Basic Research Focus
The compound exhibits potential antimicrobial and anticancer activities, attributed to its thiadiazole and pyrazole moieties, which may inhibit enzymes like DNA gyrase or kinases .

Q. Assay Methodologies :

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

How can researchers optimize synthetic yield when scaling up the reaction?

Advanced Research Focus
Yield optimization requires addressing bottlenecks:

  • Solvent Selection : Switch from DMSO to toluene for easier post-reaction purification in large-scale reactions .
  • Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% to minimize cost while maintaining efficiency .
  • Workflow : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve control and scalability .

How should contradictions in reported synthetic methods (e.g., solvent choice) be addressed experimentally?

Advanced Research Focus
Discrepancies in solvent efficacy (e.g., DMF vs. acetonitrile) can be resolved through:

  • Comparative Studies : Parallel reactions under identical conditions (temperature, catalyst) with different solvents.
  • Kinetic Analysis : Monitor reaction progress via TLC or HPLC to identify solvent-dependent intermediates .
  • Computational Modeling : DFT calculations to assess solvent effects on transition-state stabilization .

What in silico strategies are used to predict binding modes and structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Focus on the benzo[c]thiadiazole group’s role in π-π stacking .
  • QSAR Modeling : Train models on analogues with modified substituents (e.g., cyclopropyl vs. cyclohexyl) to predict bioactivity trends .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., water, membrane bilayers) .

How can researchers design analogues to improve pharmacokinetic properties?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Substitute thiophene with furan to enhance solubility without losing activity .
  • Pro-drug Strategies : Introduce ester groups at the carboxamide moiety for improved oral bioavailability .
  • Metabolic Stability : Incubate analogues with liver microsomes (e.g., human CYP450 enzymes) to identify metabolic hotspots .

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